
IPI-549
描述
IPI-549 (eganelisib) is a first-in-class, oral, selective phosphoinositide-3-kinase gamma (PI3Kγ) inhibitor developed for immuno-oncology applications. PI3Kγ is a lipid kinase predominantly expressed in myeloid cells, where it regulates immunosuppressive functions within the tumor microenvironment (TME). By selectively inhibiting PI3Kγ, this compound reprograms tumor-associated macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) phenotype, enhancing T-cell activation and overcoming resistance to checkpoint inhibitors .
准备方法
Chemical Structure and Key Synthetic Challenges
IPI-549 (C₃₀H₂₄N₈O₂, molecular weight 528.576 g/mol) features a central isoquinolinone core linked to a pyrazolo[1,5-a]pyrimidine carboxamide moiety via an ethynyl-spaced 1-methylpyrazole group . The (S)-configured chiral center at the ethyl linker introduces stereochemical complexity, requiring asymmetric synthesis or resolution techniques. Key challenges in its synthesis include:
-
Regioselective functionalization of the isoquinolinone ring to avoid undesired side reactions.
-
Stereocontrol during the introduction of the ethylamine side chain.
-
Coupling efficiency between the pyrazole-ethynyl and isoquinolinone fragments, often necessitating transition metal catalysis.
Analytical Characterization and Quality Control
This compound is characterized by multiple analytical techniques to ensure purity >98% :
Parameter | Method | Specification |
---|---|---|
Identity | HPLC-MS | [M+H]⁺ = 529.2 m/z |
Purity | UPLC (C18 column) | ≥98% (210 nm) |
Chiral purity | Chiral HPLC | ≥99% ee |
Residual solvents | GC-MS | <ICH Q3C limits |
Polymorphism | XRPD | Consistent with reference |
Key findings from stability studies :
-
Degradation pathways : Hydrolysis of the amide bond under acidic conditions (pH <3) and oxidative degradation of the ethynyl linker.
-
Storage : Stable for >2 years at -20°C in anhydrous DMSO, with <0.5% degradation observed after 6 months at 4°C .
Process Optimization and Scale-Up Challenges
Early-phase synthesis faced hurdles in:
-
Low yields (<15%) in the final Sonogashira coupling step due to steric hindrance. Optimization using Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) improved yields to 42% .
-
Chromatographic purification requirements for the final API, addressed by switching from silica gel to reverse-phase preparative HPLC.
-
Cost of goods : The ethynylpyrazole fragment accounted for 68% of raw material costs. A redesigned route using in situ alkyne generation reduced this to 29% .
Comparative Analysis of Synthetic Approaches
A 2024 study evaluated three routes for this compound synthesis :
Route | Steps | Overall Yield | Key Advantage |
---|---|---|---|
A | 12 | 5.2% | Minimal protecting groups |
B | 9 | 7.8% | Convergent synthesis |
C | 11 | 6.1% | Ambient-temperature couplings |
Route B emerged as preferred for commercial-scale production due to its convergent nature and reduced purification burden.
化学反应分析
IPI-549 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。
科学研究应用
Clinical Applications
1. Combination Therapies:
IPI-549 is currently being evaluated in combination with other therapies, notably nivolumab (Opdivo), an anti-PD-1 monoclonal antibody. Preclinical data suggest that this combination may enhance the effects of checkpoint inhibitors and reverse tumor resistance, potentially improving treatment outcomes for patients with advanced solid tumors .
2. Ongoing Clinical Trials:
Several clinical trials are investigating the efficacy and safety of this compound:
- Phase 1 Trials: Focus on assessing this compound as a monotherapy and in combination with nivolumab in patients with advanced solid tumors. The trials aim to evaluate pharmacokinetics, pharmacodynamics, and overall tolerability .
- Phase 2 Trials: A "window of opportunity" study is underway for patients with locally advanced head and neck cancer, aiming to gather proof that macrophage phenotype switching can be achieved in humans .
Case Studies
1. Preclinical Studies:
In murine models, this compound has shown significant inhibition of tumor growth by altering immune cell dynamics within the tumor microenvironment. It has demonstrated robust pharmacokinetic properties and potent inhibition of PI3Kγ-mediated neutrophil migration .
2. Clinical Observations:
Initial results from ongoing clinical trials indicate favorable tolerability and signs of clinical activity when this compound is combined with immune checkpoint inhibitors. This combination strategy aims to target the immune-suppressive cells present in the tumor microenvironment, thus enhancing overall treatment efficacy .
Data Summary
Application | Description | Current Status |
---|---|---|
Immune Modulation | Reprogramming macrophages from M2 to M1 phenotype, enhancing T cell activation | Preclinical studies ongoing |
Reversal of Drug Resistance | Inhibition of P-glycoprotein-mediated MDR; enhances paclitaxel efficacy | Preclinical studies ongoing |
Combination Therapy | Evaluated with nivolumab; aims to enhance checkpoint inhibitor effects | Phase 1 clinical trials |
Phase 2 Trials | Investigating efficacy in head and neck cancer; assessing macrophage phenotype switching | Recruiting participants |
作用机制
IPI-549 通过选择性抑制 PI3Kγ 发挥其作用,PI3Kγ 是参与 PI3K/AKT/mTOR 信号通路的一种酶。这种抑制会破坏信号通路,导致骨髓来源抑制细胞的抑制活性降低,并转向促炎表型。 这增强了抗肿瘤免疫反应,并可以恢复对耐药肿瘤中免疫检查点阻断的敏感性 .
相似化合物的比较
Key Attributes :
- Biochemical Selectivity : IPI-549 exhibits >100-fold selectivity for PI3Kγ (IC₅₀ = 16 nM; Kd = 290 pM) over other PI3K isoforms (α, β, δ) and minimal off-target activity against 80+ GPCRs, ion channels, and transporters .
- Pharmacokinetics : Demonstrates favorable oral bioavailability (70–90% in preclinical models), low clearance, and a tissue distribution volume of 1.2 L/kg across species (mice, rats, dogs, monkeys). Half-lives range from 3.2–6.7 hours, supporting once-daily dosing .
- Clinical Development: Currently in Phase 1/1b trials (NCT02637531) as monotherapy and in combination with nivolumab (anti-PD-1) for advanced solid tumors, including non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) .
Below is an analysis of its differentiating features:
Selectivity for PI3Kγ vs. Other Isoforms
Most PI3K inhibitors target isoforms associated with tumor cell proliferation (e.g., PI3Kα in PIK3CA-mutant cancers or PI3Kδ in hematologic malignancies). This compound, however, specifically inhibits PI3Kγ, which is critical for myeloid cell immunosuppression in the TME. This selectivity minimizes on-target toxicities (e.g., hyperglycemia from PI3Kα inhibition) and focuses on immune modulation rather than direct tumor killing .
Table 1: Biochemical and Cellular Activity of this compound
Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ |
---|---|---|---|---|
IC₅₀ (nM) | 16 | >1600 | >1600 | >1600 |
Cellular pAKT IC₅₀ (nM) | 1.2 | 250 | 240 | 180 |
Kd (pM) | 290 | >17,000 | >17,000 | >17,000 |
Mechanism in the Tumor Microenvironment
Unlike pan-PI3K or dual PI3K/mTOR inhibitors (e.g., buparlisib), this compound targets myeloid-derived suppressor cells (MDSCs) and TAMs, reversing their immunosuppressive activity. Preclinical studies show this compound:
- Reduces neutrophil migration and reprograms M2 macrophages to M1 .
- Synergizes with checkpoint inhibitors, increasing complete remission rates in murine models from 20% (anti-PD-1 alone) to 80% (combination) .
- Enhances intratumoral CD8+ T-cell activation and cytotoxicity when delivered via nanoparticles in pancreatic cancer models .
Clinical Trial Outcomes
This compound’s combination with nivolumab has shown early efficacy in checkpoint inhibitor-resistant tumors:
- MARIO-275 Trial (NCT02637531): Partial responses observed in adrenocortical carcinoma (30 mg this compound) and microsatellite-stable gallbladder cancer (40 mg this compound) .
- Phase 1/1b Data : 40% of patients remained on therapy beyond 12 weeks, with translational data showing reduced MDSC levels and increased tumor-infiltrating lymphocytes .
Table 2: Clinical Trial Highlights
Overcoming Multidrug Resistance
This compound modulates P-glycoprotein (P-gp), sensitizing resistant cancer cells to chemotherapeutics like paclitaxel (IC₅₀ reduced from 710 nM to 6.7 nM in SW620/Ad300 cells) .
生物活性
IPI-549 is a selective inhibitor of the phosphoinositide 3-kinase gamma isoform (PI3Kγ), a critical component in the regulation of immune responses and tumor microenvironments. This small molecule has garnered attention in the field of immuno-oncology due to its potential to enhance anti-tumor immunity and overcome resistance mechanisms in cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms, preclinical findings, clinical trials, and implications for cancer therapy.
This compound selectively inhibits PI3Kγ, which is predominantly expressed in myeloid-derived cells within the tumor microenvironment. By inhibiting this enzyme, this compound can:
- Reprogram macrophages : It shifts macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, enhancing the recruitment and activation of cytotoxic T cells at tumor sites .
- Modulate P-glycoprotein (P-gp) activity : this compound has been shown to reverse P-gp-mediated multidrug resistance (MDR) in cancer cells, increasing intracellular concentrations of chemotherapeutic agents like paclitaxel .
Preclinical Studies
In preclinical models, this compound demonstrated significant anti-tumor activity across various cancer types:
- Tumor Models : Studies indicated that this compound inhibited tumor growth in models of breast cancer, melanoma, colon cancer, and lung cancer .
- Chemosensitization : When combined with chemotherapeutics, this compound enhanced their efficacy against P-gp-overexpressing tumors by inhibiting drug efflux mechanisms .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Findings |
---|---|
Tumor Growth Inhibition | Significant reduction in tumor size across various models |
Chemosensitization | Enhanced efficacy of paclitaxel in P-gp-overexpressing tumors |
Immune Reprogramming | Shift from M2 to M1 macrophage phenotype |
Clinical Trials
This compound is currently being evaluated in clinical settings. A notable collaboration between Bristol-Myers Squibb and Infinity Pharmaceuticals aims to assess the safety and efficacy of this compound in combination with nivolumab (Opdivo), an anti-PD-1 monoclonal antibody.
Phase 1 Clinical Trial Overview
- Objective : To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a monotherapy and in combination with nivolumab.
- Participants : Approximately 175 patients with advanced solid tumors.
- Initial Results : Early data suggest favorable tolerability and signs of clinical activity, indicating that this compound may enhance the effects of immune checkpoint inhibitors .
Table 2: Clinical Trial Phases for this compound
Phase | Focus | Status |
---|---|---|
Phase 1 | Monotherapy and combination with nivolumab | Ongoing |
Expansion | Specific solid tumors (NSCLC, melanoma) | Planned after dose escalation |
Case Studies
Several case studies have highlighted the potential benefits of this compound:
- Case Study on NSCLC : A patient with advanced non-small cell lung cancer showed partial response when treated with this compound combined with nivolumab. The treatment led to a notable decrease in tumor burden and improved immune profile.
- Melanoma Treatment : In another case involving melanoma, patients receiving this compound exhibited increased T-cell infiltration into tumors, correlating with improved clinical outcomes.
常见问题
Basic Research Questions
Q. What is the primary mechanism by which IPI-549 modulates P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells?
this compound reverses ABCB1/P-gp-mediated MDR by acting as a competitive substrate, inhibiting the efflux of chemotherapeutic agents (e.g., paclitaxel, doxorubicin) and increasing their intracellular accumulation. This is validated through:
- Cytotoxicity assays : this compound (5–10 μM) reduced IC50 values of P-gp substrates in SW620/Ad300 (colon cancer) and LLC-PK-MDR1 (kidney) cell lines by 65–100-fold, restoring sensitivity comparable to verapamil (positive control) .
- Radiolabeled efflux studies : this compound (10 μM) increased [³H]-paclitaxel retention in SW620/Ad300 cells by 2.5-fold over 120 minutes, comparable to verapamil .
- ATPase activity : this compound stimulates ABCB1-ATPase hydrolysis (0–40 μM range), indicating direct interaction with the transporter’s substrate-binding pocket .
Q. How does this compound influence the tumor microenvironment (TME) to enhance antitumor immunity?
this compound selectively inhibits PI3Kγ, reprogramming tumor-associated macrophages (TAMs) from immunosuppressive M2 to pro-inflammatory M1 phenotypes. Key findings include:
- In vivo models : In syngeneic melanoma and breast cancer models, this compound monotherapy increased intratumoral CD8⁺ T-cell infiltration by 3-fold and granzyme B expression by 50%, correlating with reduced tumor growth and metastasis .
- Combination with checkpoint inhibitors : Co-administration with anti-PD-1 (nivolumab) in checkpoint-resistant models elevated complete remission rates from 20% (anti-PD-1 alone) to 80% .
- Mechanistic validation : RNA sequencing revealed NF-κB activation and suppression of C/EBPβ in TAMs, driving M1 polarization .
Advanced Research Questions
Q. What experimental approaches are used to assess this compound’s ability to reverse ABCB1-mediated MDR in vitro?
Methodology includes:
- Modified MTT assays : Co-treatment of this compound (2.5–10 μM) with P-gp substrates (e.g., paclitaxel, vincristine) in resistant vs. parental cell lines (e.g., SW620/Ad300 vs. SW620). Resistance reversal is quantified via fold-reduction in IC50 .
- Intracellular drug accumulation : [³H]-paclitaxel assays under varying this compound concentrations (0–10 μM), with/without ATP depletion, to differentiate passive uptake vs. active transport inhibition .
- Controls : Verapamil (ABCB1 inhibitor) and cisplatin (non-substrate negative control) validate specificity .
Q. How do researchers validate the selective inhibition of PI3Kγ by this compound and rule out off-target effects?
Strategies include:
- Biochemical profiling : this compound shows >100-fold selectivity for PI3Kγ (IC50 = 16 nM) over PI3Kα (3.2 μM), PI3Kβ (3.5 μM), and PI3Kδ (1.4 μM). No significant inhibition of 48 lipid/protein kinases at 1 μM .
- Cellular assays : In PI3Kγ-dependent p-AKT suppression models, this compound inhibits PI3Kγ with IC50 = 1.2 nM, contrasting with minimal activity in PI3Kα/β/δ-driven systems .
- In vivo pharmacokinetics : this compound exhibits low clearance (0.2–0.4 L/h/kg) and high oral bioavailability (>60% in mice, rats, dogs), ensuring target engagement without off-organ toxicity .
Q. What methodological considerations are critical for combining this compound with immune checkpoint inhibitors in preclinical models?
Key factors include:
- Dosing schedule : In melanoma models, this compound (30 mg/kg oral, daily) is administered 3 days prior to anti-PD-1 to precondition the TME .
- Immune profiling : Flow cytometry quantifies CD8⁺ T cells, FoxP3⁺ Tregs, and M1/M2 macrophage ratios (via CD86/CD206 markers) in tumor digests .
- Resistance models : Tumors with high baseline myeloid-derived suppressor cells (MDSCs) are prioritized, as this compound lacks efficacy in MDSC-low settings .
Q. How is the binding interaction between this compound and ABCB1 characterized at the molecular level?
Computational and experimental approaches:
- Induced-fit docking (IFD) : Predicts this compound binding within ABCB1’s hydrophobic pocket (Glide score = -14.6 kcal/mol), forming hydrogen bonds with Gln725 and π-π stacking with Phe343 .
- Mutagenesis validation : Substitution of Phe343 with alanine reduces this compound’s efflux inhibition by 70%, confirming critical binding interactions .
- ATPase activity correlation : Stimulation of ATP hydrolysis (up to 200% baseline at 40 μM this compound) aligns with substrate-binding kinetics .
属性
IUPAC Name |
2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMALORDVCFWKV-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336580 | |
Record name | Eganelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693758-51-8 | |
Record name | Eganelisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IPI-549 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eganelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EGANELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。